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Introduction to Imipramine Hydrochloride

Imipramine hydrochloride (IMP) is a prototypical tricyclic antidepressant (TCA). Its chemical name is 5-
(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenz[b,f]azepine hydrochloride, with a molecular formula of
C19H24N2-HCI and a molecular weight of 316.87 g/mol [1] [2]. It acts primarily as a potent inhibitor of
serotonin and noradrenalin transporters [2]. Beyond its antidepressant properties, IMP exhibits amphiphilic
characteristics, featuring a large, rigid tricyclic hydrophobic ring and a small, hydrophilic alkylamine head
group [3] [4] [5]. This structure allows it to undergo micellization—forming molecular aggregates—in
aqueous and other solvent environments, though at a relatively high critical micelle concentration (cmc)
when alone [3] [4]. This guide evaluates the behavior of IMP in different solvent systems, particularly in
mixtures with the non-ionic surfactant Triton X-100, which is relevant for enhancing drug delivery and
formulation [3] [4] [5].

Summary of Experimental Protocols from Key Studies

The following table outlines the core methodologies from the primary research underpinning this guide.

Table 1: Summary of Key Experimental Protocols for IMP-TX-100 Mixture Analysis
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. Solvent
Primary Methods Key Measured
Study Focus Systems Source
Used Parameters
Evaluated
Mixed Tensiometry, UV- Aqueous, 0.050  Critical Micelle [3] [4]
Micellization Visible Spectroscopy  mol-kg=* NaCl, Concentration (cmc), [6]
Behavior 0.250 mol-kg—* Interaction Parameter (3),
Urea Thermodynamic
Parameters (AG)
Interfacial & Tensiometry, 1H Aqueous, 50 Surface Excess (I'max) [5]
Molecular NMR, FT-IR mmol-kg~* Adsorption Energy
Interaction NacCl, 250 (AGadso)7 Molecular Shifts
mmol-kg—! Urea
Analytical UV-Visible Sulfuric Acid Absorbance, Optimal [7]
Method for IMP Spectrophotometry Medium Reaction Conditions,

Determination

Stoichiometry

Comparative Data: Imipramine Hydrochloride in
Different Solvent Systems

The following tables consolidate quantitative findings on the behavior of IMP and IMP+TX-100 mixtures.

Micellization and Interaction Parameters

Table 2: Critical Micelle Concentration (cmc) and Interaction Parameters in Different Solvents at 298 K

. Molar Ratio cmc in H,0 cmc in 0.050 cmc in 0.250 Interaction
stem

4 (IMP:TX-100)  (mmol-kg™?) mol-kg—* NaCl mol-kg~* Urea  Parameter (p)
Pure TX- - 0.24 [3] Decreased [3] Increased [3] -

100 [4] [4]
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S Molar Ratio cmc in H,0 cmc in 0.050 cmc in 0.250 Interaction
y (IMP:TX-100)  (mmol-kg™) mol-kg~* NaCl mol-kg~* Urea  Parameter (f3)
Pure - 49.0 [3] Decreased [3] Increased [3] -
IMP [4] [4]
Mixture 1:1 0.56 [3] Decreased vs. Increased vs. -8.34 [3]
1 H,0 [3] [4] H,0 [3] [4]
Mixture 1:2 0.38 [3] Decreased vs. Increased vs. -10.21 [3]
2 H0 [3] [4] H,0 [3] [4]

Thermodynamic Parameters of Mixed Micellization in Aqueous
System

Table 3: Thermodynamic Parameters for IMP+TX-100 Mixed Micellization in Aqueous Solution

Standard Gibbs Free Excess Free

Molar Ratio Energy (AG, Energy (AG Int tati
) ) nterpretation

(IMP:TX-100) 9y {88m o P

kJ-mol~?) kJ-mol—?)
1:1 -37.85 [3] -1.92 [3] Process is spontaneous and

thermodynamically favorable.

1.2 -39.83 [3] -2.58 [3] Higher TX-100 fraction increases

spontaneity.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are detailed methodologies.
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Tensiometry for Critical Micelle Concentration (cmc)
Determination

This protocol is adapted from studies investigating IMP and TX-100 mixtures [3] [4] [5].

¢ Solution Preparation: Prepare stock solutions of pure IMP (=98%) and TX-100 in the desired
solvents: deionized water, 0.050 mol-kg=* NaCl, and 0.250 mol-kg~* urea. For mixed systems,
prepare binary mixtures at specific molar ratios (e.g., 1:1, 1:2, 2:1 IMP to TX-100) by mixing
appropriate volumes from the stock solutions [3] [4].

e Measurement: Use a tensiometer (e.g., a Du Noly ring tensiometer) to measure the surface tension
of a series of solutions with increasing concentration of the amphiphile(s). Measurements should be
conducted at a constant temperature, typically 298 K, maintained using a water bath [3] [5].

e Data Analysis: Plot surface tension versus the logarithm of the concentration. The cmc is identified
as the distinct breakpoint in the plot, where the surface tension stops decreasing sharply and
stabilizes or changes slope. The Gibbs adsorption equation is then used to calculate parameters
like the maximum surface excess concentration (I',5) and the minimum area per molecule (Aq,;,) at

the air-solution interface [5].

UV-Visible Spectrophotometric Analysis of IMP

This method, primarily used for quantifying IMP, can also confirm interactions in mixtures [7].

e Optimal Conditions: Based on Response Surface Methodology (Box-Behnken design), the optimum
conditions for analyzing IMP are:
o IMP Concentration: 14 yg mL~?*
o Oxidizing Agent: 0.6 mL of 0.01% potassium dichromate (Kz2Cr207)
o Acid Medium: 5.0 mL of 10 M sulfuric acid (H2SOa)
o Reaction Product: A green-colored dimeric compound of IMP forms at room temperature (25 £
1°C)[7].
¢ Procedure: Pipette aliquots of standard IMP solution into 10 mL volumetric flasks. Add the specified
volumes of K2Cr207 and H2SOa. Dilute to the mark with distilled water and mix. Allow the color to
develop.
e Measurement: Measure the absorbance of the solution at a wavelength of 620 hm against a reagent
blank. The method obeys Beer's law in the concentration range of 1-14 pug mL~1 [7].

The experimental workflow for these analyses can be visualized as follows:
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Interpretation of Findings and Signaling Pathways

Impact of Solvent Environment on Micellization

The data demonstrates that the solvent environment significantly alters the self-assembly behavior of IMP

and TX-100.

¢ Salt (NaCl) Effect: The presence of NaCl lowers the cmc of both pure components and their
mixtures, thereby increasing synergism [3] [4]. lons from the salt screen the electrostatic repulsion
between the cationic head groups of IMP molecules. This facilitates closer packing at the interface
and within micelles, making the aggregation process more spontaneous and the mixed micelles more
stable [3] [5].
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e Urea Effect: Conversely, urea increases the cmc and decreases synergism [3] [4]. Urea is a well-
known "water structure breaker." It disrupts the hydrophobic effect by forming hydrogen bonds with
water molecules, which makes it more energetically costly to dehydrate the hydrophobic portions of
the molecules during micellization. This reduces the spontaneity and driving force for micelle
formation [3] [5].

Biological Pathway and Drug Delivery Implications

While IMP's primary mechanism is neurotransmitter reuptake inhibition, recent research highlights its
potential antitumor effects through autophagy induction and tumor microenvironment reprogramming [2].

The interaction with surfactants like TX-100 can be visualized as a model for its interaction with biological

membranes, crucial for its delivery and efficacy.

Omipramine HCD

Enhanced Delivery \Enhanced Delivery

Click to download full resolution via product page

The formation of mixed micelles with TX-100 is significant for drug delivery. It can enhance the solubility
and stability of IMP in physiological environments, potentially reducing the required dosage and

mitigating side effects by improving targeted delivery [3] [4] [5]. The negative values of the Gibbs free
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energy of adsorption (AGadsO) confirm the spontaneity of this process at the interface, which is a key factor

in membrane penetration and drug absorption [5].

Conclusion and Research Implications

The evaluation of imipramine hydrochloride in different solvent systems reveals critical insights for
pharmaceutical science. The synergistic interaction between IMP and the non-ionic surfactant TX-100 leads
to the formation of mixed micelles with enhanced surface activity and lower cmc compared to the individual
components [3] [4]. The solvent environment (NaCl or urea) plays a decisive role in modulating this

interaction, with salt promoting and urea inhibiting micelle formation [3] [5].

For researchers and drug development professionals, these findings suggest that:

¢ Formulation Strategies: Utilizing non-ionic surfactants like TX-100 can be an effective strategy to
improve the delivery and efficacy of amphiphilic drugs like IMP, potentially allowing for lower doses
and reduced side effects [3] [5].

¢ Predictive Modeling: The thermodynamic parameters and interaction models provided can help
predict drug behavior in complex, additive-containing formulations [3] [4].

¢ Biological Relevance: The study of these mixtures provides a simplified model for understanding
drug-biomembrane interactions, which is fundamental to pharmacology [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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